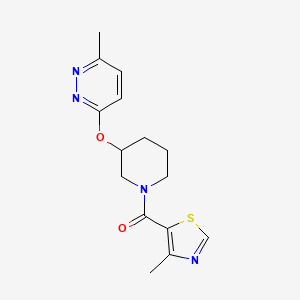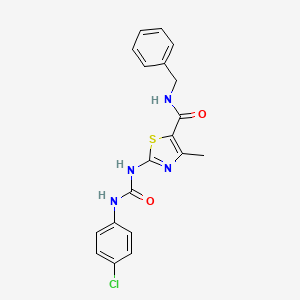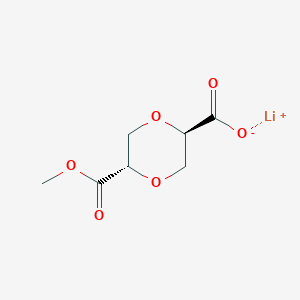
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid, also known as Fmoc-Iaa-OH, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid has been widely used in scientific research due to its diverse applications. One of its most common applications is in the synthesis of peptides and proteins, where it is used as a building block for the synthesis of various peptides and proteins. It has also been used in the development of drug delivery systems, where it is used as a linker to attach drugs to carrier molecules. Furthermore, this compound has been used in the development of biosensors for the detection of various biomolecules.
Mechanism of Action
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid acts as a building block for the synthesis of peptides and proteins. It is incorporated into the peptide chain through peptide bond formation and can be used to introduce various functional groups into the peptide sequence. The incorporation of this compound into the peptide chain can also affect the conformation and stability of the peptide.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects as it is primarily used as a building block for the synthesis of peptides and proteins. However, the peptides and proteins synthesized using this compound may have various biochemical and physiological effects depending on their sequence and structure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid in lab experiments is its versatility. It can be used to synthesize a wide range of peptides and proteins with different sequences and structures. Additionally, this compound is stable and can be stored for extended periods without degradation. However, the synthesis of peptides and proteins using this compound can be time-consuming and requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid in scientific research. One potential direction is the development of new drug delivery systems using this compound as a linker. Additionally, this compound could be used in the development of new biosensors for the detection of various biomolecules. Finally, the synthesis of peptides and proteins using this compound could be optimized to improve the efficiency and yield of the synthesis process.
Synthesis Methods
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The most commonly used method for synthesizing this compound is SPPS, which involves the use of a resin-bound amino acid and a coupling reagent to form peptide bonds. The synthesis of this compound involves the coupling of Fmoc-Ile-OH with 2-iodo-phenylacetic acid in the presence of a coupling reagent such as HBTU or HATU.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-iodophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18INO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFYRBNHRJKMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid](/img/structure/B2451619.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451623.png)


![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)
![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)



